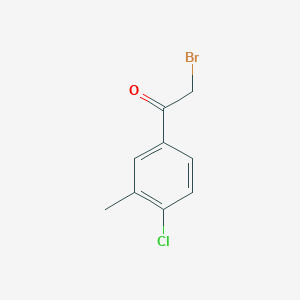
2-Brom-1-(4-Chlor-3-methylphenyl)ethanon
Übersicht
Beschreibung
“2-Bromo-1-(4-chloro-3-methylphenyl)ethanone” is a chemical compound with the molecular formula C9H8BrClO and a molecular weight of 247.52 . It is also known by its IUPAC name, which is the same .
Synthesis Analysis
While specific synthesis methods for “2-Bromo-1-(4-chloro-3-methylphenyl)ethanone” were not found, bromination of similar compounds has been reported . For instance, 5-hydroxy-2-nitroacetophenone was brominated in a chloroform-carbon tetrachloride-ethyl acetate mixture at 61°C to obtain a brominated product .Molecular Structure Analysis
The molecular structure of “2-Bromo-1-(4-chloro-3-methylphenyl)ethanone” consists of a bromine atom and a chlorine atom attached to a phenyl ring, which is further connected to an ethanone group . The exact 3D structure can be viewed using specific software .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-1-(4-chloro-3-methylphenyl)ethanone” include a molecular weight of 247.52 . The compound appears as a beige solid . It has a predicted boiling point of 289.4±40.0 °C and a predicted density of 1.496±0.06 g/cm3 at 20 °C under a pressure of 760 Torr .Wissenschaftliche Forschungsanwendungen
Synthese von Lenacapavir
“2-Brom-1-(4-Chlor-3-methylphenyl)ethanon” wird bei der Synthese von Lenacapavir verwendet, einem potenten Kapsidinhibitor zur Behandlung von HIV-1-Infektionen . Die Verbindung wird zur Synthese von 7-Brom-4-chlor-1H-indazol-3-amin verwendet, einem heterocyclischen Fragment von Lenacapavir . Diese Synthesemethode verwendet eine zweistufige Sequenz, die eine regioselektive Bromierung und Heterocyclenbildung mit Hydrazin umfasst .
Entwicklung von biologisch aktiven Verbindungen
Indolderivate, die aus “this compound” synthetisiert werden können, wurden in vielen wichtigen synthetischen Arzneimittelmolekülen gefunden . Diese Verbindungen weisen eine breite Palette von biologischen Aktivitäten auf, darunter antivirale, entzündungshemmende, krebshemmende, anti-HIV-, antioxidative, antimikrobielle, antituberkulöse, antidiabetische, antimalariamittel, anticholinesterase-Aktivitäten usw. . Dies macht “this compound” zu einem wertvollen Ausgangsmaterial für die Synthese einer Vielzahl biologisch aktiver Verbindungen .
Wirkmechanismus
Biochemical Pathways
The biochemical pathways affected by 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone are currently unknown Given the lack of information on its target and mode of action, it’s difficult to predict which pathways might be affected
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone interacts with its targets and exerts its effects . .
Biochemische Analyse
Biochemical Properties
2-Bromo-1-(4-chloro-3-methylphenyl)ethanone plays a crucial role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as hydroxylamine and hydrazine, facilitating the formation of oximes and hydrazones through nucleophilic addition reactions . The compound’s bromine atom acts as a leaving group, making it a reactive intermediate in these biochemical processes.
Cellular Effects
2-Bromo-1-(4-chloro-3-methylphenyl)ethanone has been observed to affect various cellular processes. It can influence cell signaling pathways by modifying the activity of specific enzymes and proteins involved in these pathways. Additionally, this compound can alter gene expression and cellular metabolism by interacting with transcription factors and metabolic enzymes . These interactions can lead to changes in cell function, including alterations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to a decrease in its biological activity . Long-term exposure to 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone can result in cumulative effects on cellular processes, including sustained changes in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties and cellular effects. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to elicit significant biological responses.
Metabolic Pathways
2-Bromo-1-(4-chloro-3-methylphenyl)ethanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These metabolic pathways can influence the compound’s biological activity and its effects on cellular processes . The compound’s metabolism can also affect metabolic flux and the levels of specific metabolites within the cell.
Transport and Distribution
The transport and distribution of 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone within cells and tissues are critical factors that determine its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can influence its effects on cellular processes.
Subcellular Localization
2-Bromo-1-(4-chloro-3-methylphenyl)ethanone exhibits specific subcellular localization patterns that can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological activity.
Eigenschaften
IUPAC Name |
2-bromo-1-(4-chloro-3-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c1-6-4-7(9(12)5-10)2-3-8(6)11/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCPZLPBUCDKQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343868 | |
| Record name | 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205178-80-9 | |
| Record name | 2-Bromo-1-(4-chloro-3-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 205178-80-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


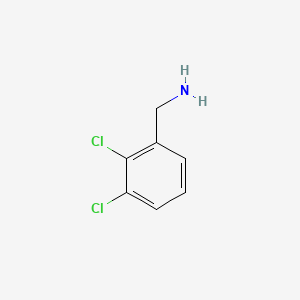
![N-[2-Iodoethyl]trifluoroacetamide](/img/structure/B1296995.png)
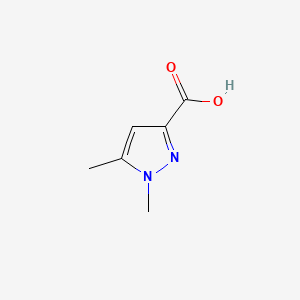
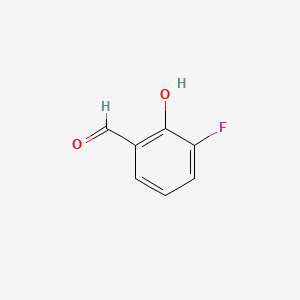

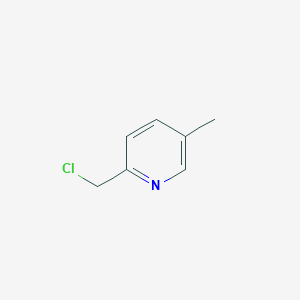
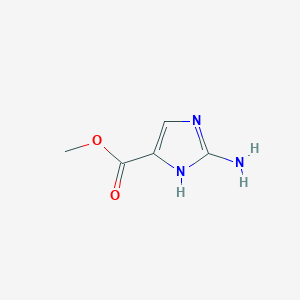

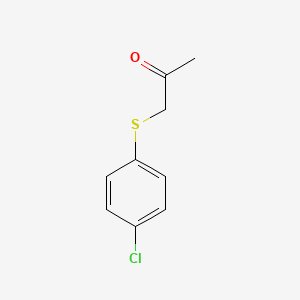

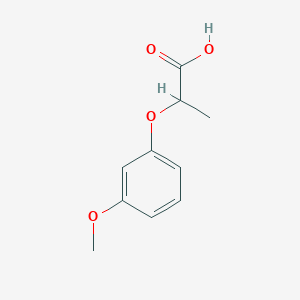
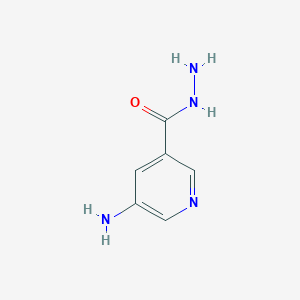
![Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B1297018.png)
![2-[4-(Hydroxymethyl)phenoxy]propanoic acid](/img/structure/B1297019.png)
